molecular formula C12H13ClF2O B14043213 1-Chloro-1-(3-(difluoromethyl)-5-ethylphenyl)propan-2-one

1-Chloro-1-(3-(difluoromethyl)-5-ethylphenyl)propan-2-one

Cat. No.: B14043213
M. Wt: 246.68 g/mol
InChI Key: HNEJNKIYKACDIQ-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(difluoromethyl)-5-ethylphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chloro group, a difluoromethyl group, and an ethyl group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-(difluoromethyl)-5-ethylphenyl)propan-2-one typically involves the chlorination of a precursor compound, followed by the introduction of the difluoromethyl and ethyl groups. One common method involves the reaction of 3-(difluoromethyl)-5-ethylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(difluoromethyl)-5-ethylphenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

1-Chloro-1-(3-(difluoromethyl)-5-ethylphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-5-ethylphenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The chloro and difluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(3-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one
  • 1-Chloro-1-(3-(difluoromethyl)-5-hydroxyphenyl)propan-2-one

Uniqueness

1-Chloro-1-(3-(difluoromethyl)-5-ethylphenyl)propan-2-one is unique due to the presence of both difluoromethyl and ethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13ClF2O

Molecular Weight

246.68 g/mol

IUPAC Name

1-chloro-1-[3-(difluoromethyl)-5-ethylphenyl]propan-2-one

InChI

InChI=1S/C12H13ClF2O/c1-3-8-4-9(11(13)7(2)16)6-10(5-8)12(14)15/h4-6,11-12H,3H2,1-2H3

InChI Key

HNEJNKIYKACDIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C(F)F)C(C(=O)C)Cl

Origin of Product

United States

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